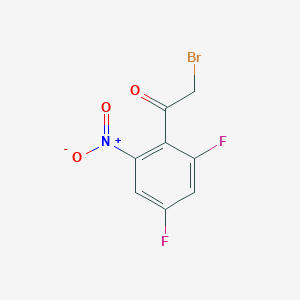

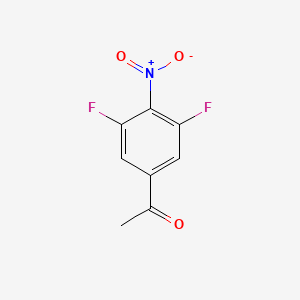

3',5'-Difluoro-4'-nitroacetophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3’,5’-Difluoro-4’-nitroacetophenone” is a chemical compound with the molecular formula C8H5F2NO3 . It is also known as 1-(3,5-Difluoro-4-nitro-phenyl)-ethanone .

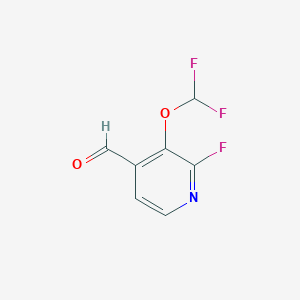

Molecular Structure Analysis

The molecular weight of “3’,5’-Difluoro-4’-nitroacetophenone” is 201.13 g/mol . The molecular structure consists of a benzene ring substituted with two fluorine atoms and a nitro group, and an acetophenone group .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Nitroquinolones : A method for preparing 1-substituted 3-nitroquinolin-4(1H)-ones from corresponding nitroacetophenones, including difluoro derivatives, is demonstrated. This involves sequential treatment of nitroacetophenone with orthoformate and an amine, followed by a nucleophilic cyclization reaction (Rádl & Chan, 1994).

Formation of 5-Nitropyridines : Multicomponent synthesis of unsymmetrical 5-nitropyridines involves 2-nitroacetophenone, demonstrating a green chemistry approach. This process significantly shortens reaction time and improves yield (Koveza et al., 2018).

Synthesis of Fluorinated Polyimides : A novel ‘3F’ fluorinated diamine monomer, based on trifluoroacetophenone, was synthesized for creating new polyimides. These materials show excellent solvent resistance and high thermal stability, useful for advanced material applications (Brink et al., 1994).

Pharmaceutical and Biochemical Applications

- Intermediate in Antibiotic Synthesis : 4-Nitroacetophenone, a derivative, is a crucial intermediate in the manufacture of broad-spectrum antibiotics like chloramphenicol. Research focuses on developing new synthesis methods for this compound due to its significance in pharmaceuticals (Halstyan & Bushuiev, 2021).

Environmental and Analytical Chemistry

Corrosion Inhibition : Acetophenone derivatives, such as 3-nitroacetophenone, are studied for their potential as eco-friendly corrosion inhibitors for mild steel in acidic mediums. This research is vital for finding safer alternatives to traditional corrosion inhibitors (Ibrahim et al., 2022).

Safety and Hazards

While specific safety and hazard information for “3’,5’-Difluoro-4’-nitroacetophenone” was not found, similar compounds can be irritating to the skin, eyes, and respiratory system . It’s always recommended to handle such compounds with appropriate personal protective equipment and to minimize exposure .

Propiedades

IUPAC Name |

1-(3,5-difluoro-4-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO3/c1-4(12)5-2-6(9)8(11(13)14)7(10)3-5/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWWNLQSGYPFAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)F)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.